molecular formula C6H4F3IN2O2 B2737040 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856032-48-8

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2737040
CAS No.: 1856032-48-8
M. Wt: 320.01
InChI Key: UFLSJMPKEHMZKC-UHFFFAOYSA-N
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Description

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H3F3IN3O2 It is a pyrazole derivative, characterized by the presence of iodine and trifluoroethyl groups

Preparation Methods

The synthesis of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodo-pyrazole with trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours . Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents. For example:

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxylic acid group.

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid: Has the carboxylic acid group at a different position.

    4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a methyl group instead of the trifluoroethyl group

Properties

IUPAC Name

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSJMPKEHMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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